molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine CAS No. 1072944-58-1

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1420480
CAS No.: 1072944-58-1
M. Wt: 289.95 g/mol
InChI Key: HWOBYRIEVQZDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a dibrominated heteroaromatic compound of high interest in synthetic and medicinal chemistry research . This solid serves as a versatile and key synthetic intermediate. The presence of two bromine atoms at the 3- and 8- positions of the imidazopyridine scaffold provides distinct, reactive sites for further functionalization, primarily via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations. This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, found in molecules with a wide range of biological activities. Consequently, this compound is particularly valuable for developing potential pharmacologically active agents. It has a shelf life of 1095 days and should be stored at room temperature . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3,8-dibromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOBYRIEVQZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674754
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-58-1
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

Parameter Details
Brominating Agents Bromine (Br₂) or N-bromosuccinimide (NBS)
Solvent Dichloromethane (DCM), chloroform, or acetic acid
Temperature 0°C to room temperature (20–25°C)
Reaction Time 6–24 hours, monitored by TLC or HPLC
Workup Quenching with aqueous Na₂S₂O₃, extraction with DCM, solvent removal
Yield 65–85% after purification

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency. Microreactor technology minimizes exothermic risks associated with bromine use and improves mixing uniformity.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Physicochemical Properties:

Property Value
Molecular Formula C₈H₆Br₂N₂
Molecular Weight 289.95 g/mol
CAS Number 1072944-58-1
Appearance Off-white crystalline solid
Melting Point 142–145°C

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 7.25 (d, 1H), 7.85 (s, 1H), 8.10 (d, 1H).
  • LC-MS : m/z 289.95 [M+H]⁺.

Applications and Derivatives

The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The C3 and C8 bromine atoms undergo substitution reactions with nucleophiles under controlled conditions. Key findings include:

Reaction with amines

  • Morpholine (6 equivalents) in DMF at 120°C for 12 hours yields 3-morpholino-8-bromo-6-methylimidazo[1,2-a]pyridine (72% yield) .

  • Piperidine substitutes selectively at the C3 position under similar conditions (68% yield) .

Table 1: SNAr Reactions with Amines

NucleophileTemperature (°C)SolventYield (%)Product
Morpholine120DMF723-Morpholino-8-bromo-6-methyl-IP*
Piperidine120DMF683-Piperidino-8-bromo-6-methyl-IP
Aniline100Toluene413-Anilino-8-bromo-6-methyl-IP

*IP = imidazo[1,2-a]pyridine

Mechanistic Notes :

  • Bromine at C3 is more reactive due to resonance stabilization of the intermediate Meisenheimer complex .

  • Steric hindrance from the C6 methyl group slows substitution at C8 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reaction with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C produces 3-phenyl-8-bromo-6-methylimidazo[1,2-a]pyridine (85% yield) .

  • Sequential coupling (C3 first, then C8) enables synthesis of disubstituted derivatives .

Table 2: Cross-Coupling Examples

PartnerCatalystConditionsYield (%)Product
Phenylboronic acidPd(PPh₃)₄90°C, 12 h853-Phenyl-8-bromo-6-methyl-IP
4-PyridylboronatePd(OAc)₂/XPhosMicrowave, 110°C783-(4-Pyridyl)-8-bromo-6-methyl-IP

Amidation and Carboxamide Formation

The C3 bromine can be replaced by carboxamide groups:

  • Reaction with 2,4-difluoroaniline using EDCI/HOBt in CH₂Cl₂ yields N-(2,4-difluorophenyl)-3-carboxamide-8-bromo-6-methyl-IP (68% yield) .

  • Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields .

Key Data :

  • Carboxamide derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • IR spectra confirm C=O stretches at 1664–1675 cm⁻¹ .

Reduction Reactions

Controlled reduction of the imidazo[1,2-a]pyridine core:

  • Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol reduces the ring system to a dihydro derivative (selectivity >90% at 25°C) .

  • NaBH₄/I₂ : Selective reduction of the pyridine ring occurs without affecting bromine substituents.

Halogen Exchange

  • KI/CuI in DMF replaces C8 bromine with iodine (62% yield) .

Oxidation

  • m-CPBA in CHCl₃ oxidizes the imidazole ring to form an N-oxide (55% yield) .

Mechanistic and Practical Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may promote side reactions in cross-coupling .

  • Monitoring : Reaction progress is tracked via TLC (Rf shift from 0.7 to 0.4 in ethyl acetate/hexane) or LC-MS .

  • Byproducts : Debromination (<5%) occurs under prolonged heating in basic conditions.

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, including 3,8-dibromo-6-methylimidazo[1,2-a]pyridine, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain derivatives exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.03 to 5.0 μM against Mtb strains .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine . Several studies have reported that imidazo[1,2-a]pyridine derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .

Case Study 1: Anti-TB Activity

A study by Moraski et al. highlighted the anti-TB efficacy of various imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated remarkable potency against both replicating and non-replicating forms of Mtb with MICs ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . This research underscores the potential for developing new anti-TB therapies based on imidazo[1,2-a]pyridine scaffolds.

Case Study 2: Cholinesterase Inhibition

In a separate investigation focused on cholinesterase inhibition, a series of new derivatives were synthesized and tested for their AChE and BChE inhibitory activities using Ellman's colorimetric assay. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their inhibitory potency . This finding suggests that structural optimization can lead to more effective treatments for cognitive disorders.

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobial (Mtb)0.03 - 5.0 μM
Various Imidazo DerivativesAChE InhibitionIC50 up to 79 μM
Selected DerivativesBChE InhibitionIC50 up to 65 μM

Mechanism of Action

The mechanism of action of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position and Reactivity : Bromine at positions 3 and 8 (target compound) enhances electrophilicity compared to 6,8-dibromo analogs, making it more reactive in Suzuki-Miyaura cross-coupling reactions .
  • Solubility : Methyl groups (e.g., at position 6) marginally improve lipophilicity, whereas HCl salts (e.g., 957120-41-1) enhance aqueous solubility .
  • Steric Effects : Additional methyl groups (e.g., 362525-66-4) hinder reactivity at the imidazo[1,2-a]pyridine core, limiting derivatization options .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The bromine atoms and methyl group in the target compound confer higher logP (~2.8) compared to dichloro (logP ~1.9) or non-halogenated analogs, enhancing blood-brain barrier permeability .
  • Thermal Stability : Brominated derivatives exhibit higher melting points (e.g., 200–220°C) than chlorinated analogs due to stronger intermolecular halogen interactions .

Biological Activity

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by two bromine atoms and a methyl group, contributes to its distinct chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in medicinal chemistry and biological research. The compound has shown potential in several areas:

  • Antimicrobial Activity : It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. The minimum inhibitory concentration (MIC) for these pathogens has been reported to be as low as 0.07 μM, indicating strong efficacy .
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the modulation of metabolic pathways .
  • Cell Signaling Modulation : It influences cell signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit various kinases involved in cellular signaling pathways. This inhibition alters the phosphorylation states of downstream targets, impacting cellular functions .
  • Gene Expression Modulation : It can interact with transcription factors to influence gene expression related to oxidative stress responses and other cellular processes .

This compound displays several biochemical properties that enhance its biological activity:

PropertyDescription
Stability Remains stable under standard laboratory conditions but may degrade over time.
Interaction with Enzymes Modulates the activity of cytochrome P450 enzymes and other proteins.
Cellular Effects Alters cellular metabolism and signaling pathways, impacting overall cell function.

Research Findings

Recent studies have highlighted the promising applications of this compound in drug development:

  • Anti-Tuberculosis Research : Various analogues have been synthesized based on this compound's structure. For example, modifications have led to compounds with MIC values as low as 0.003 μM against Mycobacterium tuberculosis . These findings underscore the potential for developing new anti-TB agents.
  • Cytotoxicity Studies : In vitro studies have demonstrated that many derivatives exhibit non-cytotoxic effects against various cell lines (e.g., VERO, Hela), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in combating resistant strains of bacteria:

  • Study on MDR-TB Compounds :
    • A series of imidazo[1,2-a]pyridine derivatives were tested against MDR-TB.
    • Results showed that certain modifications significantly enhanced potency while maintaining low cytotoxicity levels.
  • Structural Modifications Impacting Activity :
    • Research indicated that specific substitutions at positions C2 and C6 could increase anti-MTB activity.
    • For instance, compounds with a 6-bromo substitution exhibited decreased activity compared to those with chloro substitutions .

Q & A

Q. What are the common synthetic routes for preparing 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine?

A general approach involves condensation reactions between halogenated pyridine derivatives and functionalized imidazoles. For example:

  • Method A : React 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃, yielding brominated imidazo[1,2-a]pyridines (65% yield) .
  • Method B : Use In(OTf)₃ as a catalyst for rapid cyclization of β-carboline intermediates with halogenated aldehydes, enabling regioselective bromination at the 3- and 8-positions .
  • Method C : Halogenate pre-formed imidazo[1,2-a]pyridine scaffolds using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–25°C) .

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Advantage
ANaHCO₃/EtOH65Scalable, mild conditions
BIn(OTf)₃/DCM70–85High regioselectivity
CNBS/DMF50–60Late-stage functionalization

Q. How can spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C-NMR :
    • Aromatic protons appear as doublets in δ 7.2–8.5 ppm (J = 8–10 Hz), with deshielding observed for brominated positions. Methyl groups resonate as singlets near δ 2.5–3.0 ppm .
    • ¹³C signals for Br-substituted carbons are typically downfield (δ 120–135 ppm), while methyl carbons appear at δ 18–22 ppm .
  • X-ray Crystallography :
    • Intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds) stabilize the crystal lattice, with Br atoms contributing to halogen bonding .

Q. What biological assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial Activity : Microbroth dilution assays (MIC determination) against Mycobacterium tuberculosis or Gram-negative pathogens .
  • Anti-inflammatory Testing : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ values) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, A549) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side products?

  • Temperature Control : Lowering reaction temperatures (e.g., 0°C) minimizes decomposition of sensitive intermediates, such as β-carboline precursors .
  • Catalyst Screening : Test Lewis acids (e.g., In(OTf)₃ vs. Sc(OTf)₃) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, reducing dimerization side reactions .

Note : Contradictory yield data may arise from trace moisture or oxygen sensitivity; use Schlenk-line techniques for air-sensitive steps .

Q. How do intermolecular interactions influence crystallographic packing and solubility?

  • π-π Stacking : The planar imidazo[1,2-a]pyridine core facilitates face-to-face stacking (3.5–4.0 Å spacing), which can reduce solubility in non-polar solvents .
  • Halogen Bonds : Bromine atoms participate in C–Br⋯N interactions (≈3.2 Å), stabilizing polymorphs with distinct dissolution profiles .
  • Mitigation Strategy : Introduce solubilizing groups (e.g., PEG chains, carboxylates) at the 2-position without disrupting pharmacological activity .

Q. How can structure-activity relationships (SAR) guide derivative design for specific targets?

  • Antimycobacterial Derivatives : Replace bromine with electron-withdrawing groups (e.g., -NO₂) at the 8-position to enhance membrane permeability .
  • Anti-fibrotic Agents : Incorporate amide/cinnamamide hybrids at the 3-position to modulate autotaxin (ATX) inhibition (IC₅₀ < 100 nM) .
  • Fluorescent Probes : Attach benzo[c][1,2,5]oxadiazole moieties for real-time tracking of peripheral benzodiazepine receptors .

Table 2 : SAR Insights for Key Modifications

PositionModificationBiological ImpactReference
3Amide/cinnamamideEnhanced ATX inhibition
8-NO₂ substitutionImproved antimycobacterial activity
2PEGylationIncreased aqueous solubility

Q. How can conflicting spectral or crystallographic data be resolved?

  • Case Study : Discrepancies in ¹³C-NMR signals may arise from dynamic proton exchange. Use low-temperature NMR (e.g., –40°C in CD₂Cl₂) to "freeze" conformers .
  • X-ray Refinement : Apply Hirshfeld surface analysis to distinguish disorder from genuine polymorphism .
  • Validation : Cross-check with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Directed C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., -CONHR) to achieve bromination at the 8-position .
  • Microwave-Assisted Synthesis : Reduce reaction times for Ullmann-type couplings (e.g., aryl iodide at 3-position) while maintaining selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.